3-Amino-2-naphthonitrile

Catalog No.
S669217
CAS No.
27533-39-7
M.F
C11H8N2
M. Wt
168.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-2-naphthonitrile

CAS Number

27533-39-7

Product Name

3-Amino-2-naphthonitrile

IUPAC Name

3-aminonaphthalene-2-carbonitrile

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

InChI

InChI=1S/C11H8N2/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13/h1-6H,13H2

InChI Key

PAKLAEKJZIMMRL-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C(=CC2=C1)C#N)N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C#N)N

Broadened Substrate Scope of Nitrile Hydratase

Synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines

Synthesis of 3-amino-1-benzothiophene-2-carbonitriles

Synthesis of Indoles from Alkynes and Nitrogen Sources

Synthesis of 2-naphthyl-3-NHSO2CF3, 1-naphthyl-5-NHSO2CF3, benzoquinolinequinone and 3-chloro-2-napthol

Synthesis of N-(2-pyridyl)indoles

Asymmetric Synthesis of α-Amino Acids via Strecker Reactions

Preparation of Nitro Compounds

3-Amino-2-naphthonitrile is an organic compound with the molecular formula C₁₁H₈N₂. It features a naphthalene ring substituted with an amino group (-NH₂) and a nitrile group (-C≡N). This compound is notable for its potential applications in pharmaceuticals and organic synthesis, owing to the reactivity of both the amino and nitrile functional groups. The presence of these groups allows for various chemical transformations, making it a versatile intermediate in organic chemistry .

Due to the lack of specific information, it's important to handle any unknown compound with caution. Always refer to general laboratory safety guidelines when working with organic compounds [].

  • Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives. Common reagents include potassium permanganate or hydrogen peroxide under acidic conditions.
  • Reduction: The nitrile group can be reduced to yield primary amines, typically using catalytic hydrogenation with palladium on carbon or lithium aluminum hydride.
  • Substitution Reactions: The amino group can participate in electrophilic aromatic substitution reactions, including halogenation, sulfonation, and acylation. Halogenation can be achieved using halogens in the presence of a Lewis acid catalyst .

Several methods exist for synthesizing 3-Amino-2-naphthonitrile:

  • From 2-Naphthylamine: Nitration followed by reduction and dehydration can yield this compound.
  • From 2-Naphthonitrile: Direct amination using ammonia or amines under high temperature and pressure conditions can produce 3-Amino-2-naphthonitrile.
  • From 2-Naphthol: Conversion to 2-naphthylamine followed by nitration and reduction is another viable route.

Industrial production often involves catalytic amination of 2-naphthonitrile using catalysts like palladium or nickel under controlled conditions to maximize yield and purity .

3-Amino-2-naphthonitrile finds applications primarily in:

  • Pharmaceuticals: As an intermediate in the synthesis of bioactive compounds.
  • Organic Synthesis: Utilized in the preparation of various derivatives through functional group transformations.
  • Material Science: Potential use in developing new materials due to its unique chemical properties .

Studies on the interactions of 3-Amino-2-naphthonitrile with biological systems are scarce, but similar compounds have been investigated for their pharmacokinetics and toxicity profiles. Factors such as absorption, distribution, metabolism, and excretion (ADME) play crucial roles in determining the bioavailability and therapeutic potential of such compounds .

Similar Compounds

  • 2-Amino-1-naphthonitrile
  • 1-Amino-2-naphthonitrile
  • 3-Amino-1-naphthonitrile

Uniqueness

3-Amino-2-naphthonitrile is distinguished by its specific substitution pattern on the naphthalene ring, which imparts unique chemical and physical properties compared to its analogs. This specificity enhances its utility in targeted synthetic applications where other similar compounds may not exhibit the same reactivity or selectivity .

CompoundFunctional GroupsUnique Characteristics
3-Amino-2-naphthonitrileAmino, NitrileSpecific substitution pattern
2-Amino-1-naphthonitrileAmino, NitrileDifferent position of amino group
1-Amino-2-naphthonitrileAmino, NitrileDifferent position of amino group
3-Amino-1-naphthonitrileAmino, NitrileDifferent position of amino group

XLogP3

2.8

Wikipedia

2-Amino-3-cyanonaphthalene

Dates

Last modified: 08-15-2023

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